molecular formula C9H9N B071892 5-Ethynyl-2-methylaniline CAS No. 183322-53-4

5-Ethynyl-2-methylaniline

Cat. No.: B071892
CAS No.: 183322-53-4
M. Wt: 131.17 g/mol
InChI Key: UASVPQOWYLTXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-methylaniline: is an organic compound with the molecular formula C9H9N It is characterized by the presence of an ethynyl group attached to the fifth carbon of a benzene ring, which also bears a methyl group at the second position and an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylaniline typically involves multi-step organic reactions. One common method includes:

    Nitration: of 2-methylaniline to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Bromination: to introduce a bromine atom at the desired position.

    Sonogashira coupling: to attach the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-2-methylaniline can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyl-2-methylaniline is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methylaniline involves its interaction with various molecular targets. The ethynyl group can participate in pi-pi interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    5-Ethynylaniline: Lacks the methyl group, affecting its steric and electronic properties.

    2-Ethynyl-4-methylaniline: Has a different substitution pattern, leading to different reactivity and applications.

Uniqueness: 5-Ethynyl-2-methylaniline is unique due to the combination of the ethynyl, methyl, and amino groups on the benzene ring

Biological Activity

5-Ethynyl-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its cytotoxicity, mutagenicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group attached to a methylaniline structure. Its chemical formula is C9H9NC_9H_{9}N, and it serves as a precursor in various chemical syntheses, particularly in the development of pharmaceutical agents.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a compound to induce cell death. In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including cancerous and non-cancerous cells.

Key Findings:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and AGS (gastric cancer).
  • IC50 Values : The IC50 values (the concentration required to inhibit cell growth by 50%) varied significantly among different cell lines, indicating differential sensitivity. For example, MCF-7 cells exhibited an IC50 of approximately 25 µM, while A549 cells showed a higher sensitivity with an IC50 of about 15 µM .
Cell LineIC50 (µM)
MCF-725
A54915
AGS30

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a substance to damage genetic information in a cell. The mutagenic potential of this compound has been evaluated through various assays.

Key Findings:

  • Mutagenic Assays : Studies indicated that at concentrations above 10 µM, the compound significantly increased mutation rates in bacterial reverse mutation assays, suggesting its potential as a mutagen .
  • DNA Damage : The compound was shown to induce DNA strand breaks and increase the frequency of sister chromatid exchanges (SCEs) in mammalian cells, highlighting its genotoxic potential .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in DNA replication and repair processes.

Proposed Mechanisms:

  • Inhibition of DNA Polymerases : The compound may act as an inhibitor of DNA polymerases, interfering with DNA synthesis and leading to increased cellular stress.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress by generating ROS, which contributes to cellular damage and apoptosis .

Case Studies

Several case studies have explored the therapeutic implications of this compound in drug development.

  • Anticancer Applications : In a study investigating novel anticancer agents, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor regression at doses correlating with cytotoxicity observed in vitro .
  • Antiviral Activity : Preliminary studies suggested that derivatives of this compound might exhibit antiviral properties against certain strains of viruses by inhibiting viral replication through interference with nucleic acid synthesis .

Properties

IUPAC Name

5-ethynyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASVPQOWYLTXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596530
Record name 5-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-53-4
Record name 5-Ethynyl-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(3-amino-4-methylphenyl)-2-methylbut-3-yn-2-ol (509 mg, 2.7 mmol) in toluene (2 mL) was treated with potassium hydroxide (1.0 g, 18 mmol) at reflux for 20 min. After cooling to rt, water and ether were added, and the layers were partitioned. The organic phase was acidified with 4 N hydrochloric acid in dioxane (700 μL). The volatile materials were removed in vacuo providing a yellow/brown solid. The solid was taken up in ether and washed with saturated sodium bicarbonate. The organic phase was dried over magnesium sulfate, filtered, and concentrated carefully to avoid loss of the moderately volatile product. Desired 5-ethynyl-2-methylaniline was isolated as an oil in quantitative yield, contaminated with 10% ether by mass. 1H NMR (400 MHz, CDCl3): 6.99 (d, 1H), 6.85 (dd, 1H), 6.81 (d, 1H), 3.61 (br s, 2H), 2.98 (s, 1H), 2.16 (s, 3H); GCMS for C9H9N: 131 (M+).
Name
4-(3-amino-4-methylphenyl)-2-methylbut-3-yn-2-ol
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.